molecular formula C11H18N2O2 B8401579 5-Hydroxy-2-(1-hydroxy-2-tert-butylaminoethyl)-pyridine

5-Hydroxy-2-(1-hydroxy-2-tert-butylaminoethyl)-pyridine

Cat. No. B8401579
M. Wt: 210.27 g/mol
InChI Key: IJAKLEKTAIWJTA-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(1-hydroxy-2-tert-butylaminoethyl)-pyridine is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxy-2-(1-hydroxy-2-tert-butylaminoethyl)-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-2-(1-hydroxy-2-tert-butylaminoethyl)-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Hydroxy-2-(1-hydroxy-2-tert-butylaminoethyl)-pyridine

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

6-[2-(tert-butylamino)-1-hydroxyethyl]pyridin-3-ol

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)13-7-10(15)9-5-4-8(14)6-12-9/h4-6,10,13-15H,7H2,1-3H3

InChI Key

IJAKLEKTAIWJTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=NC=C(C=C1)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 600 mg. (2 mmol) of 5-benzyloxy-α-(N-t-butylaminomethyl)-2-pyridinemethanol (liberated from the hydrochloride salt) in 100 ml. of ethanol is hydrogenated over 600 mg. of 10% palladium-on-carbon at 50 psi for 10 minutes. The catalyst is filtered and ethanol evaporated to dryness. The residue is recrystallized from ethanol to give α-(t-butylaminomethyl)-5-hydroxy-2-pyridinemethanol, m.p. 163°-165°C.
Name
5-benzyloxy-α-(N-t-butylaminomethyl)-2-pyridinemethanol
Quantity
2 mmol
Type
reactant
Reaction Step One
[Compound]
Name
hydrochloride salt
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Synthesis routes and methods II

Procedure details

Into a 250 ml. Parr bottle there were introduced 250 mg. (0.79 mmole) of 5-benzyloxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine N-oxide and 125 mg. of 5% palladium on carbon of 45 psi. The mixture was shaken at room temperature for 6 hours. The catalyst was removed by filtration under a nitrogen atmosphere followed by removel of the solvent in vacuo to give the product which was triturated with isopropanol and filtered. In this manner, there was obtained 175 mg. (75%) of 5-hydroxy-2-(1-tert-butylaminoethyl)pyridine as white crystals, m.p. 165°-168° C. (decomp).
Name
5-benzyloxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine N-oxide
Quantity
0.79 mmol
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reactant
Reaction Step One
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5-hydroxy-2-(1-tert-butylaminoethyl)pyridine
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